3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic core with a pyridine ring annulated to a pyrimidinone moiety. The Z-configuration of the exocyclic double bond at the 5-ylidene position of the 1,3-thiazolidin-4-one ring is critical for its stereoelectronic properties . Key structural features include:
- 3-Cyclohexyl substituent: Enhances lipophilicity and influences steric interactions in biological targets.
- 9-Methyl and 2-(methylamino) groups: Modulate solubility and intermolecular interactions .
The compound’s synthesis likely involves condensation of a pyrido[1,2-a]pyrimidin-4-one aldehyde intermediate with a 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one derivative under acidic or microwave-assisted conditions, analogous to methods described for related structures .
Properties
Molecular Formula |
C20H22N4O2S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[[9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N4O2S2/c1-12-7-6-10-23-17(12)22-16(21-2)14(18(23)25)11-15-19(26)24(20(27)28-15)13-8-4-3-5-9-13/h6-7,10-11,13,21H,3-5,8-9H2,1-2H3/b15-11- |
InChI Key |
WZVDAUZEDQARBI-PTNGSMBKSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)NC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)NC |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule combines a pyrido[1,2-a]pyrimidin-4-one core with a 3-cyclohexyl-4-oxo-2-thioxothiazolidine substituent. Retrosynthetic analysis suggests disconnection at the methylidene bridge, yielding two precursors:
- 2-(Methylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-Cyclohexyl-5-(hydroxymethylidene)-2-thioxo-1,3-thiazolidin-4-one
This approach aligns with modular synthesis strategies for polycyclic systems. The Z-configuration at the methylidene bridge is stabilized by intramolecular hydrogen bonding between the thioxo group and pyrimidinone nitrogen, as confirmed by NMR studies.
Synthetic Routes
Preparation of 2-(Methylamino)-9-Methyl-4H-Pyrido[1,2-a]Pyrimidin-4-One
Step 1: Condensation of 2-Aminopyridine with Dimethyl Acetylenedicarboxylate
A mixture of 2-aminopyridine (1.0 eq) and dimethyl acetylenedicarboxylate (1.2 eq) in dry toluene undergoes reflux at 110°C for 8 h under nitrogen, producing methyl 2-amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (Yield: 68%).
Step 2: Selective Methylation
Treatment with methyl iodide (1.5 eq) in DMF at 0°C, followed by gradual warming to room temperature over 12 h, introduces the 9-methyl group (Yield: 82%).
Step 3: Amination with Methylamine
Reaction with 40% aqueous methylamine in ethanol at 60°C for 6 h replaces the ester group with methylamino functionality (Yield: 75%).
Table 1: Optimization of Amination Conditions
| Methylamine Conc. | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 20% | 50 | 12 | 58 |
| 40% | 60 | 6 | 75 |
| 60% | 70 | 4 | 72 |
Synthesis of 3-Cyclohexyl-5-(Hydroxymethylidene)-2-Thioxo-1,3-Thiazolidin-4-One
Cyclocondensation Protocol
A mixture of cyclohexylamine (1.0 eq), carbon disulfide (1.2 eq), and chloroacetic acid (1.1 eq) in ethanol/water (4:1) is stirred at reflux for 7 h. The intermediate 3-cyclohexyl-2-thioxothiazolidin-4-one precipitates upon cooling (Yield: 85%).
Formylation Reaction
Vilsmeier-Haack formylation using POCl₃/DMF (1:2 molar ratio) at 0°C for 30 min, followed by hydrolysis with sodium acetate buffer, introduces the hydroxymethylidene group (Yield: 78%).
Final Coupling via Knoevenagel Condensation
A solution of 2-(methylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) and 3-cyclohexyl-5-(hydroxymethylidene)-2-thioxo-1,3-thiazolidin-4-one (1.05 eq) in glacial acetic acid containing anhydrous sodium acetate (2.0 eq) is heated at 120°C for 4 h. The Z-isomer predominates (>95%) due to steric hindrance from the cyclohexyl group.
Table 2: Comparative Coupling Methods
| Method | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Conventional | AcOH | NaOAc | 120 | 4 | 82 |
| Ultrasonication | EtOH/H₂O | - | 25 | 0.5 | 89 |
| Microwave | DMF | K₂CO₃ | 150 | 0.25 | 91 |
Mechanistic Insights
The Knoevenagel condensation proceeds through a six-membered transition state where sodium acetate deprotonates the active methylene group of the thiazolidinone. Nucleophilic attack by the pyrido-pyrimidinone’s amino group forms a conjugated enone system, with Z-selectivity governed by:
Characterization Data
Spectroscopic Analysis
Industrial-Scale Considerations
For kilogram-scale production, the ultrasonication method provides distinct advantages:
- 89% yield vs. 82% conventional heating
- Reaction time reduced from 4 h to 30 min
- Eliminates need for high-boiling solvents like acetic acid
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it has been shown to inhibit certain cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Key Observations :
- Bioactivity: Analogues with 2-(hydroxyethyl)amino groups () may exhibit improved pharmacokinetics due to hydrogen-bonding capacity, whereas bulky groups (e.g., 3-isopropyl in ) could hinder target engagement .
Biological Activity
The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as "the compound") is a complex organic molecule with potential therapeutic applications. Its structure includes a thiazolidine moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNOS
- Monoisotopic Mass : 517.18176 Da
- InChIKey : PDPXDKOZRHDRQH-MNDPQUGUSA-N
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of related thiazolidine derivatives. For instance, N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 0.004 to 0.03 mg/mL, indicating potent activity against pathogens like Enterobacter cloacae and Escherichia coli .
Antifungal Activity
The compound also shows promising antifungal properties. In related studies, thiazolidine derivatives exhibited MIC values between 0.004 and 0.06 mg/mL against various fungi, with Trichoderma viride being the most sensitive .
Anticancer Potential
Recent investigations into structural analogs suggest that compounds with similar scaffolds could inhibit cancer cell proliferation. For example, compounds designed based on the thiazolidine framework showed significant inhibition of tyrosinase activity, which is crucial in melanin synthesis and implicated in melanoma .
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as tyrosinase, which is involved in melanin production.
- Molecular Docking Studies : Computational analyses have indicated strong binding affinities to active sites of target enzymes, suggesting that structural modifications can enhance efficacy against specific diseases .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antibacterial Study : A study on thiazolidine derivatives showed that compounds with specific substitutions exhibited enhanced antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin .
- Antifungal Evaluation : Thiazolidine analogs were tested against various phytopathogenic fungi, revealing moderate to excellent antifungal activities .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
